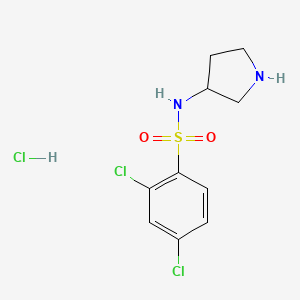
Iridium(IV) chloride dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium(IV) chloride dihydrochloride is a chemical compound with the formula IrCl4·2HCl. It is a coordination complex of iridium in its +4 oxidation state, bound to chloride ions and hydrochloric acid. This compound is known for its distinctive black crystalline appearance and is primarily used as a precursor in the synthesis of iridium-based catalysts and nanoparticles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iridium(IV) chloride dihydrochloride can be synthesized by reacting iridium metal or iridium oxide with chlorine gas in the presence of hydrochloric acid. The reaction typically occurs at elevated temperatures to ensure complete chlorination of the iridium source. The general reaction is as follows: [ \text{Ir} + 2\text{Cl}_2 + 2\text{HCl} \rightarrow \text{IrCl}_4 \cdot 2\text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced through a similar chlorination process, often involving the use of iridium-containing ores or secondary iridium resources. The process includes steps such as alloy fragmentation, molten salt chlorination, and electrochemical dissolution to extract and purify iridium before chlorination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation states of iridium, such as iridium(III) chloride.
Substitution: Chloride ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Iridium(VI) oxide.
Reduction: Iridium(III) chloride.
Substitution: Various iridium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Iridium(IV) chloride dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing iridium-based catalysts, which are essential in hydrogenation reactions and other catalytic processes.
Biology: Employed in the development of iridium-based probes for imaging and sensing applications.
Medicine: Investigated for its potential in anticancer therapies due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the fabrication of electrodes for vanadium redox flow batteries and in the production of iridium oxide nanoparticles for various catalytic applications.
Wirkmechanismus
The mechanism by which iridium(IV) chloride dihydrochloride exerts its effects is primarily through its ability to form stable coordination complexes. These complexes can interact with various molecular targets, such as enzymes and nucleic acids, altering their function. In catalytic applications, the compound facilitates electron transfer processes, enhancing reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Iridium(III) chloride: A lower oxidation state compound of iridium, used in similar catalytic applications but with different reactivity.
Platinum(IV) chloride: Another platinum group metal chloride with comparable catalytic properties but different stability and reactivity profiles.
Rhodium(III) chloride: Shares similar catalytic applications but differs in its electronic and steric properties.
Uniqueness: Iridium(IV) chloride dihydrochloride is unique due to its high oxidation state, which imparts distinct reactivity and stability characteristics. Its ability to form stable complexes with a wide range of ligands makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
Cl6H2Ir-4 |
|---|---|
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
iridium;tetrachloride;dihydrochloride |
InChI |
InChI=1S/6ClH.Ir/h6*1H;/p-4 |
InChI-Schlüssel |
PZTGDEOLFOBCHL-UHFFFAOYSA-J |
Kanonische SMILES |
Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


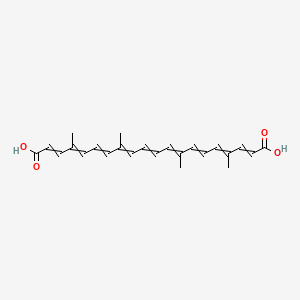
![Trilithium(1+) 3-[(2-{[2-(acetylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]-3-hydroxy-2,2-dimethylpropyl {[5-(6-aminopurin-9-yl)-3-(hydrogen phosphonatooxy)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxyphosphonate](/img/structure/B12509669.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12509672.png)
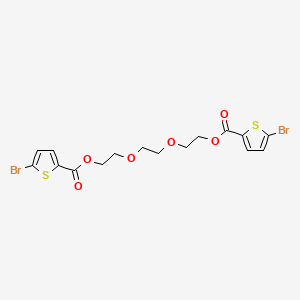
![Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509686.png)
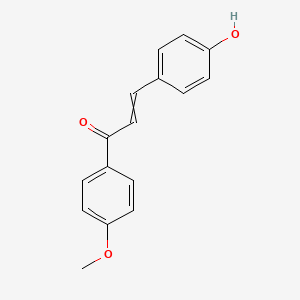
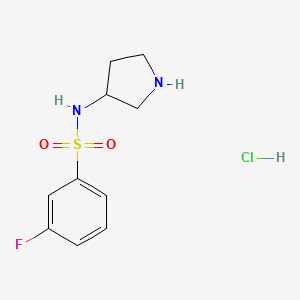
![2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12509717.png)
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
